NONYLPHENOL-ETHYLENEOXIDECONDENSATES

カタログ番号 B1179000

CAS番号:

156609-10-8

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nonylphenol-ethyleneoxidecondensates (NP/NPEs) are nonionic surfactants, or detergent-like substances, with uses that lead to widespread release into aquatic environments . They are used extensively in epoxy formulation in North America .

Synthesis Analysis

The synthesis of NP/NPEs involves a series of chemical reactions. The most commonly used alkylphenol ethoxylates are nonylphenol ethoxylates, which account for 80% of the total use . Nonylphenol ethoxylates are the incompletely biodegraded product in the environment and wastewater treatment plants, due to the stepwise loss of ethoxy groups, thereby forming nonylphenol monoethoxylate and nonylphenol diethoxylate, and completely degraded to the deethoxylated product, nonylphenol .Molecular Structure Analysis

The molecular structure of NP/NPEs is complex and varies depending on the specific compound. The nonyl group can be attached to the phenol ring at various locations, usually the 4- and, to lesser extent, the 2-positions, and can be either branched or linear .Chemical Reactions Analysis

The chemical reactions involved in the synthesis and degradation of NP/NPEs are complex and involve multiple steps. The reactions are influenced by various factors such as temperature, pressure, and the presence of catalysts .Safety And Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of NONYLPHENOL-ETHYLENEOXIDECONDENSATES can be achieved through the condensation of nonylphenol with ethylene oxide. This reaction is typically carried out in the presence of a catalyst such as potassium hydroxide or sodium hydroxide. The number of ethylene oxide units added to the nonylphenol molecule can be controlled by adjusting the reaction conditions, including temperature, pressure, and reaction time. The resulting product is a mixture of compounds with varying degrees of ethylene oxide condensation.", "Starting Materials": [ "Nonylphenol", "Ethylene oxide", "Potassium hydroxide or sodium hydroxide", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "1. Dissolve nonylphenol in a suitable solvent.", "2. Add a catalyst, such as potassium hydroxide or sodium hydroxide, to the solution.", "3. Slowly add ethylene oxide to the mixture while stirring.", "4. Heat the mixture to a suitable temperature (e.g. 80-120°C) and maintain for a suitable time (e.g. 2-6 hours).", "5. Cool the mixture and neutralize the catalyst with an acid (e.g. hydrochloric acid).", "6. Purify the product by extraction, distillation, or other suitable methods." ] } | |

CAS番号 |

156609-10-8 |

製品名 |

NONYLPHENOL-ETHYLENEOXIDECONDENSATES |

分子式 |

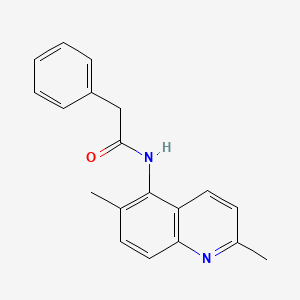

C15H17NO2 |

分子量 |

0 |

同義語 |

4-TERT-NONYLPHENOLDIETHOXYLATE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー